
Ilexsaponin B1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ilexsaponin B1 is a triterpenoid saponin compound derived from the plant Ilex pubescens, commonly known as hairy holly. This compound is known for its complex molecular structure, which includes multiple hydroxyl groups and glycosidic linkages. It has garnered significant interest due to its potential therapeutic properties, particularly in the treatment of cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ilexsaponin B1 involves multiple steps, starting from simpler triterpenoid precursors. The process typically includes glycosylation reactions to attach sugar moieties to the triterpenoid backbone. These reactions often require specific catalysts and controlled conditions to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from Ilex pubescens. The plant material is subjected to solvent extraction, followed by purification steps such as chromatography to isolate the desired saponin. This method is preferred due to the complexity and cost of total chemical synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Glycosidic linkages in this compound can be modified through substitution reactions, where one sugar moiety is replaced with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic catalysts to facilitate glycosidic bond cleavage and formation.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will regenerate hydroxyl groups. Substitution reactions can produce a variety of glycosylated derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study glycosylation reactions and the behavior of triterpenoid saponins.
Biology: Investigated for its effects on cellular processes, including anti-inflammatory and antioxidant activities.
Medicine: Potential therapeutic agent for cardiovascular diseases, due to its ability to modulate blood pressure and improve endothelial function.
Industry: Utilized in the formulation of natural health products and supplements.
Mécanisme D'action
The mechanism by which Ilexsaponin B1 exerts its effects involves multiple molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Ilexsaponin B1 can be compared with other triterpenoid saponins, such as:
Ilexgenin A: Another saponin from Ilex pubescens, known for its anti-inflammatory properties.
Ginsenosides: Saponins from ginseng, which have similar glycosylation patterns but differ in their specific biological activities.
Astragalosides: Saponins from Astragalus, which are used for their immune-boosting effects.
Uniqueness: this compound is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and therapeutic potential .
Propriétés
IUPAC Name |
10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDDWIKJZNNKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

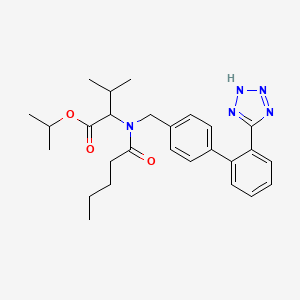


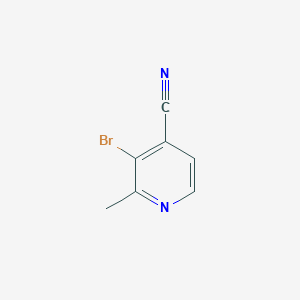

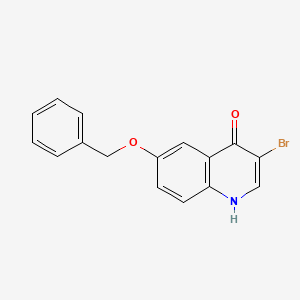
![(17Z)-13-hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12101824.png)

![tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate](/img/structure/B12101830.png)

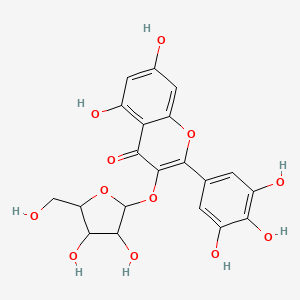
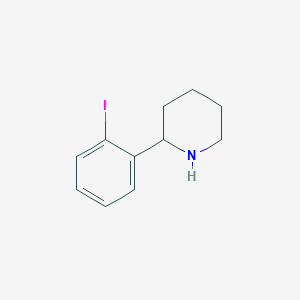
![2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B12101863.png)
